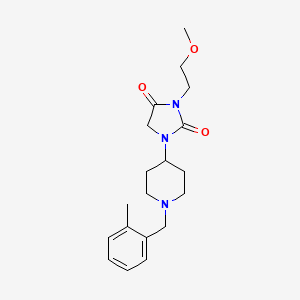
3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.
Structural Overview
The compound features an imidazolidine core, a methoxyethyl group, and a piperidine moiety. Its molecular formula is C19H27N3O3 with a molecular weight of approximately 345.44 g/mol. The unique combination of these structural elements suggests significant pharmacological potential, particularly in the fields of cardiovascular and psychiatric medicine.
Biological Activity
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Antiarrhythmic Effects : The imidazolidine-2,4-dione structure is associated with antiarrhythmic properties. Similar compounds have shown high affinity for α1-adrenoreceptors and 5-HT1A receptors, which are crucial in cardiovascular and neuropsychiatric disorders .
- Neurotransmitter Modulation : The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression .
- Enzyme Inhibition : Compounds derived from imidazolidine structures have been studied for their ability to inhibit various enzymes, including those involved in cancer progression .
Case Studies and Experimental Data
Several studies have explored the biological activities associated with this compound and its analogs:
- Receptor Binding Studies : Analogous compounds have demonstrated significant binding affinity to α1-adrenoreceptors and serotonin receptors, indicating their potential as therapeutic agents in managing hypertension and mood disorders .
- Antitumor Activity : Related compounds have shown promising results in preclinical models for various cancers. For instance, derivatives of imidazolidine have been tested for cytostatic effects against tumor cell lines .
- Pharmacological Profiles : A comparative analysis of similar compounds reveals varied biological activities based on structural modifications. For example, substituents on the imidazolidine core can lead to enhanced receptor selectivity and efficacy .
Data Table
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazolidine core with methoxyethyl and piperidine groups | Antiarrhythmic, potential antidepressant |
| 1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl | Benzoxazole ring with piperidine | Anticancer properties |
| 5-{1-[(4-chlorophenyl)sulfonyl]oxadiazole} derivatives | Oxadiazole fused with piperidine | Antibacterial and enzyme inhibition |
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15-5-3-4-6-16(15)13-20-9-7-17(8-10-20)22-14-18(23)21(19(22)24)11-12-25-2/h3-6,17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMBXSVOPQYJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














